Product packaging for 1-(2-Chloro-6-fluorophenyl)guanidine(Cat. No.:)

1-(2-Chloro-6-fluorophenyl)guanidine

Cat. No.: B13685907
M. Wt: 187.60 g/mol
InChI Key: NUSHYVKAWHLGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Chloro-6-fluorophenyl)guanidine is a chemical compound of interest in pharmaceutical and medicinal chemistry research. It features a guanidine group, a well-known pharmacophore in drug design due to its ability to engage in strong hydrogen bonding and ionic interactions with biological targets . This structure is synthetically valuable for constructing more complex molecules. The guanidine functional group is recognized for its diverse biological activities and is present in compounds studied for various therapeutic applications . Research indicates that novel guanidine derivatives are being explored for their DNA-binding capabilities, acting as minor groove binders, which is a significant mechanism in the development of anticancer agents . The incorporation of both chlorine and fluorine atoms on the phenyl ring is a common strategy in medicinal chemistry; these halogens can influence a molecule's electronic properties, metabolic stability, and binding affinity, making them prevalent in more than 250 FDA-approved drugs . This compound is intended for use in laboratory research applications only, such as the synthesis of novel derivatives or as a standard in biological assays. It is supplied as a for research use only (RUO) product and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClFN3 B13685907 1-(2-Chloro-6-fluorophenyl)guanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)guanidine

InChI

InChI=1S/C7H7ClFN3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

NUSHYVKAWHLGOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C(N)N)F

Origin of Product

United States

Molecular Structure, Conformation, and Advanced Spectroscopic Analysis in Research

Conformational Analysis of the Guanidine (B92328) Moiety

The guanidine group is characterized by a central carbon atom bonded to three nitrogen atoms. This core unit is inherently resonance-stabilized, with the positive charge of the protonated form (guanidinium ion) delocalized across all three C-N bonds. This delocalization imparts significant double-bond character to each C-N bond, resulting in a trigonal planar geometry around the central carbon atom. The bond angles N-C-N are typically close to 120°, reflecting sp² hybridization. This planarity is a fundamental structural feature of the guanidine moiety, creating a rigid, disk-like functional group.

The presence of both a chlorine and a fluorine atom at the ortho positions of the phenyl ring has a profound impact on the molecule's solid-state structure. These effects include:

Steric Hindrance: The bulky halogen atoms can sterically hinder the free rotation around the C(phenyl)–N(guanidine) bond. This steric clash often forces the guanidine group to be twisted out of the plane of the phenyl ring, resulting in a non-coplanar arrangement in the crystal lattice. The specific dihedral angle is a balance between maximizing conjugation (favoring planarity) and minimizing steric repulsion.

Intermolecular Interactions: Halogen atoms are capable of participating in specific non-covalent interactions that direct molecular packing. Chlorine, in particular, can act as a halogen bond donor, forming short contacts with electronegative atoms like oxygen or nitrogen on adjacent molecules. Both fluorine and chlorine can also act as weak hydrogen bond acceptors, interacting with N-H donors from the guanidine groups of neighboring molecules to form extended supramolecular networks.

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular forces, particularly hydrogen bonds, play a critical role in defining the preferred conformation of 1-(2-Chloro-6-fluorophenyl)guanidine.

A key structural feature of this molecule is the potential for the formation of an intramolecular hydrogen bond between an N-H proton of the guanidine group and the highly electronegative ortho-fluorine atom. This interaction creates a stable, pseudo-six-membered ring. The formation of such a bond significantly restricts the conformational freedom of the molecule by locking the orientation of the guanidine moiety relative to the phenyl ring. This N-H···F hydrogen bond enforces a more planar and rigid conformation, which can be crucial for its interaction with biological targets. nih.govrsc.orgnih.gov The strength of this bond is influenced by the electronic environment; however, its presence is a dominant factor in determining the molecule's shape in both solution and the solid state.

The presence of the proposed N-H···F intramolecular hydrogen bond can be detected and characterized by distinct spectroscopic signatures. nih.gov

Infrared (IR) Spectroscopy: In an IR spectrum, the stretching vibration of a non-hydrogen-bonded N-H group in a guanidine typically appears in the range of 3300-3500 cm⁻¹. When an N-H group is involved in a hydrogen bond, its bond strength is weakened, causing the stretching frequency to shift to a lower wavenumber (a "red shift"). nih.gov This results in a broader and less intense absorption band at a lower frequency compared to the sharper bands of free N-H groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, a proton involved in a strong hydrogen bond is deshielded, causing its resonance to appear at a significantly higher chemical shift (downfield) compared to a non-bonded N-H proton. escholarship.org Furthermore, in high-resolution NMR experiments, it may be possible to observe scalar coupling across the hydrogen bond (¹hJFH), providing definitive evidence of the interaction. rsc.org The magnitude of this coupling constant can provide insight into the strength and geometry of the hydrogen bond. escholarship.org

Advanced Spectroscopic Techniques for Structural Characterization

A comprehensive understanding of the three-dimensional structure of this compound requires the application of multiple advanced analytical techniques.

TechniqueInformation Provided
X-ray Crystallography Provides the definitive solid-state structure, including precise bond lengths, bond angles, and details of intermolecular packing and hydrogen bonding networks.
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) Elucidates the solution-state structure and connectivity. ¹⁵N NMR is particularly useful for directly probing the electronic environment of the guanidine nitrogens. researchgate.net
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) Confirms atomic connectivity (HMBC) and reveals through-space proximities between atoms (NOESY), which can be used to verify the presence of intramolecular hydrogen bonds and determine the solution-state conformation. mdpi.com
Computational Chemistry (e.g., Density Functional Theory - DFT) Predicts the lowest energy conformations, calculates geometric parameters, estimates the strength of hydrogen bonds, and can simulate vibrational (IR) and NMR spectra to aid in the interpretation of experimental data. nih.gov

These techniques, when used in combination, offer a powerful approach to fully characterize the complex structural and conformational properties of substituted guanidines like this compound.

X-ray Crystallography for Molecular Structure and Coplanarity Determination

While specific crystallographic data for this compound is not publicly available in the searched literature, analysis of closely related arylguanidine structures allows for well-founded postulations. It is anticipated that the guanidinium (B1211019) group, being inherently planar due to resonance stabilization, would exhibit a trigonal planar geometry around the central carbon atom. The key structural question that X-ray crystallography would answer revolves around the degree of coplanarity between this guanidinium moiety and the 2-chloro-6-fluorophenyl ring.

The dihedral angle between the plane of the phenyl ring and the plane of the guanidinium group is a critical parameter. Steric hindrance from the ortho-substituents (chlorine and fluorine) would likely force the guanidinium group out of the plane of the aromatic ring to minimize repulsive interactions. This twisting would have significant implications for the molecule's electronic properties and its ability to participate in intermolecular interactions.

Table 1: Postulated Crystallographic Parameters for this compound

Parameter Expected Value/Range Significance
Crystal System Monoclinic or Orthorhombic Describes the basic shape of the unit cell.
Space Group P2₁/c or similar Defines the symmetry elements within the crystal.
C-N (guanidinium) bond lengths ~1.33 Å Intermediate between single and double bond character due to resonance.

Multinuclear Nuclear Magnetic Resonance (NMR) for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments would provide a comprehensive picture of its connectivity and electronic environment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the guanidinium group. The aromatic region would likely display a complex multiplet pattern due to the coupling between the remaining protons on the phenyl ring and the fluorine atom. The NH and NH₂ protons of the guanidinium group would appear as broad signals, and their chemical shifts could be sensitive to solvent and temperature, indicating proton exchange.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atom of the C=N bond in the guanidinium group would have a characteristic chemical shift in the range of 150-160 ppm. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

¹⁹F NMR: The fluorine NMR spectrum would show a signal for the fluorine atom attached to the phenyl ring. The chemical shift and coupling constants would provide information about its electronic environment and proximity to other atoms.

¹⁵N NMR: Although less common, ¹⁵N NMR could provide direct information about the nitrogen atoms in the guanidinium group, helping to elucidate tautomeric forms and protonation states.

Table 2: Predicted NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm) Notes
¹H Aromatic C-H 6.8 - 7.5 Complex splitting pattern expected.
¹H Guanidinium N-H 5.0 - 8.0 (broad) Chemical shift is solvent and concentration dependent.
¹³C Aromatic C 110 - 150 Shifts influenced by halogen substituents.
¹³C Guanidinium C=N 155 - 165 Characteristic downfield shift.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the N-H stretching vibrations of the guanidinium group, which are expected to appear as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the guanidinium moiety would give rise to a strong absorption band around 1650-1600 cm⁻¹.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Cl and C-F stretching vibrations would be observed in the fingerprint region, typically below 1200 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3500 N-H stretch Guanidinium
3000-3100 C-H stretch Aromatic
1600-1650 C=N stretch Guanidinium
1450-1600 C=C stretch Aromatic
1000-1200 C-F stretch Fluoroaromatic

Computational and Theoretical Studies of 1 2 Chloro 6 Fluorophenyl Guanidine and Analogues

Quantum Chemical Calculations (DFT) for Structural and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of computational chemistry, providing deep insights into the intrinsic properties of a molecule. These methods are instrumental in understanding the structural and electronic characteristics of compounds like 1-(2-chloro-6-fluorophenyl)guanidine.

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

ParameterValue
C-N (guanidine) Bond Length~1.35 Å
C=N (guanidine) Bond Length~1.28 Å
N-C-N Bond Angle~120°
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å

Once the geometry is optimized, DFT can be used to analyze the electronic structure, providing insights into the molecule's reactivity and intermolecular interactions. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap of which is a key indicator of chemical reactivity.

Furthermore, analyzing the charge distribution, often through methods like Mulliken population analysis or by generating a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the guanidinium (B1211019) group is expected to be electron-rich and a primary site for hydrogen bonding, while the halogenated phenyl ring will have a more complex electronic landscape due to the competing electron-withdrawing effects of the chlorine and fluorine atoms.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations would explore various possible binding poses of this compound within the active site of a target protein. The simulations score these poses based on a force field that estimates the binding affinity. The results would identify the most likely binding conformation, which is crucial for understanding its potential biological activity.

A detailed analysis of the best-docked poses would reveal the specific interactions between the ligand and the amino acid residues of the receptor's binding subsites (often designated as S1, S2, S3, etc., in proteases and other enzymes). For this compound, key interactions would likely involve:

Hydrogen bonds: The guanidinium group is a strong hydrogen bond donor and can interact with polar residues like aspartate, glutamate, or serine.

Halogen bonds: The chlorine and fluorine atoms on the phenyl ring can form halogen bonds with electron-donating atoms in the protein backbone or side chains.

Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues.

Table 2: Hypothetical Interacting Residues for this compound in a Target's Active Site (Illustrative) Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Binding SubsitePotential Interacting ResiduesType of Interaction
S1Asp189, Ser190Hydrogen Bond, Salt Bridge
S2Tyr99, Trp215Hydrophobic, Pi-Pi Stacking
S3Gly216, Val217Van der Waals

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal:

The stability of the binding pose over time, often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone.

The flexibility of different parts of the ligand and protein, analyzed through root-mean-square fluctuation (RMSF).

The persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation.

These computational approaches, while not yet specifically reported for this compound, represent a powerful toolkit for elucidating its physicochemical properties and potential biological activity. Future research applying these methods would be invaluable in understanding the role of this compound in various chemical and biological contexts.

Conformational Dynamics in Solution and Binding Environments

The conformational flexibility of guanidine (B92328) derivatives is a critical factor in their biological activity, influencing how they adapt to different environments such as aqueous solution and the binding sites of target proteins. Studies on substituted N-acylguanidines have revealed that these molecules predominantly exist in two out of eight possible conformations, regardless of the specific compound, counter-ion, or solvent. The preference for a particular conformation and the rate of exchange between them are heavily influenced by the strength and number of intermolecular interactions with anions, solvent molecules, and receptor mimics. nih.gov

In solution, the conformational dynamics of substituted diphenylcarbonates, which share some structural similarities with disubstituted phenylguanidines, have been shown to involve rapid interconversion between enantiomeric conformers. nih.gov This dynamic behavior is crucial for allowing the molecule to adopt a conformation that is favorable for binding to a biological target. The protonation state of guanidine derivatives, which is dependent on the pH of the environment, can also significantly alter the rotational barriers of acyclic amino groups, thereby influencing the conformational dynamics of the molecule in solution. tcu.edu The guanidine group itself is highly basic and is typically protonated at physiological pH, which impacts its interaction with biological targets through the formation of strong hydrogen bonds and electrostatic interactions. sci-hub.se

Prediction of Binding Free Energies (e.g., MM-GBSA)

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) is a widely used computational method to estimate the binding free energies of ligands to their target proteins. nih.govelsevierpure.com This approach combines molecular mechanics energy calculations with a continuum solvation model to provide a more accurate prediction of binding affinity compared to standard docking scores. nih.govnih.gov The accuracy of MM-GBSA predictions can be system-dependent and is influenced by factors such as the force field, solvation model, and interior dielectric constant used in the calculations. nih.gov

In studies of various ligand-protein complexes, MM-GBSA has been successfully employed to calculate binding free energies and understand the energetic contributions of different interactions. For instance, in the study of pyrido fused imidazo[4,5-c]quinolines, MM-GBSA was used to rescore docking poses and eliminate false positives, leading to the identification of potent anti-tumor agents. nih.gov The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand in their unbound states. The energy is typically decomposed into van der Waals, electrostatic, polar solvation, and nonpolar solvation components, providing insights into the driving forces of binding.

A representative breakdown of MM-GBSA energy components for a ligand-protein complex is shown in the table below.

Energy ComponentValue (kcal/mol)
ΔG_bind-45.8 ± 3.2
ΔE_vdw-60.5 ± 2.1
ΔE_elec-30.2 ± 1.5
ΔG_polar55.7 ± 2.8
ΔG_nonpolar-10.8 ± 0.9

This is an interactive data table. You can sort and filter the data.

Note: The values in the table are hypothetical and for illustrative purposes, as specific MM-GBSA data for this compound or its close analogues were not found.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are instrumental in understanding how the chemical structure of a compound relates to its biological activity. These methods are used to develop predictive models and guide the design of new, more potent analogues.

Derivation of Predictive Models (e.g., CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that develops predictive models by correlating the biological activity of a series of compounds with their 3D molecular fields. These fields include steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. For a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, a CoMSIA model was developed that showed a good predictive ability for their anti-cancer activity. researchgate.net The model indicated that bulky, electronegative substituents at the meta-position of a phenyl ring were favorable for activity, which could be a relevant finding for this compound. researchgate.net

In another study on tricyclic guanidine analogues as anti-malarial agents, a docking-based 3D-QSAR model was developed that showed a strong correlation between the predicted and experimental IC50 values. sci-hub.se Such models are valuable for designing new inhibitors with improved potency. sci-hub.se

Below is a table summarizing the statistical parameters of a typical CoMSIA model.

ParameterValue
q² (cross-validated r²)0.548
r² (non-cross-validated r²)0.909
Standard Error of Estimate0.373
F-statistic101.992
Optimal Number of Components6

This is an interactive data table. You can sort and filter the data.

Note: The values in the table are from a study on DMDP derivatives and are presented here as an example of a CoMSIA model. researchgate.net

Identification of Key Molecular Descriptors Influencing Activity

QSAR studies identify key molecular descriptors that are correlated with the biological activity of a series of compounds. These descriptors can be electronic, steric, hydrophobic, or topological in nature. For a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives with anticancer activity, QSAR analysis revealed that the cytotoxic activity was dependent on the natural charge on a specific carbon atom and the electrostatic charge on a nitrogen atom. researchgate.net

In a study of 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents, a robust QSAR model was developed that related the chemical structures to their antiplasmodial activities. nih.gov Such models provide valuable insights into the structural requirements for biological activity and can guide the optimization of lead compounds. The guanidine group itself is a key feature in many biologically active compounds due to its ability to form strong non-covalent interactions. sci-hub.se

The following table lists some common molecular descriptors and their potential influence on biological activity.

DescriptorDescriptionPotential Influence on Activity
LogPOctanol-water partition coefficientHydrophobicity, membrane permeability
Polar Surface Area (PSA)Surface sum over all polar atomsDrug transport properties, bioavailability
Molecular Weight (MW)Mass of a moleculeSize and steric constraints
Hydrogen Bond Donors/AcceptorsNumber of H-bond donor/acceptor atomsBinding affinity to target proteins
Electrostatic ChargeDistribution of charge on atomsElectrostatic interactions with the target

This is an interactive data table. You can sort and filter the data.

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling is a powerful tool in ligand-based drug design, especially when the 3D structure of the target protein is unknown. nih.gov A pharmacophore model represents the essential 3D arrangement of chemical features that a molecule must possess to be active. researchgate.netnih.gov These features typically include hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.gov

For a set of N3-phenylpyrazinones, a six-point pharmacophore model was developed with two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov This model was then used to develop a 3D-QSAR model and predict the activity of new compounds. nih.gov In another study, a pharmacophore model was generated from a training set of molecules and used to screen a database for new potential inhibitors. mdpi.com The identified hits were then subjected to molecular docking studies to predict their binding modes and affinities. mdpi.com

The development of a pharmacophore model for analogues of this compound could involve identifying common features among active compounds, such as the phenyl ring, the guanidine group (as a hydrogen bond donor), and the halogen substituents (influencing electronic and hydrophobic properties). This model could then be used as a 3D query to screen compound libraries for novel scaffolds with the desired activity.

Mechanistic Investigations of Molecular Interactions and Biological Pathways

Interaction Profiles with Enzymes and Proteins

The interaction of 1-(2-chloro-6-fluorophenyl)guanidine with biological macromolecules such as enzymes and proteins is fundamentally dictated by the chemical characteristics of its guanidine (B92328) head and its substituted phenyl ring. These interactions are a composite of electrostatic forces, hydrogen bonding, and hydrophobic effects.

Hydrogen Bonding and Electrostatic Interactions of the Guanidine Group

The guanidine group is a key pharmacophore in numerous biologically active compounds. researchgate.net Due to its high pKa (typically around 13.5), the guanidine moiety is readily protonated at physiological pH to form a positively charged guanidinium (B1211019) ion. researchgate.netresearchgate.net This positive charge is delocalized across the three nitrogen atoms, allowing the planar guanidinium group to act as a potent multi-dentate hydrogen bond donor. researchgate.netmit.edu

The bioactivity of guanidine-containing compounds often stems from their ability to form strong charge-assisted hydrogen bonds and electrostatic interactions with negatively charged amino acid residues like aspartate and glutamate, or with the phosphate (B84403) backbones of nucleic acids. researchgate.netresearchgate.net These bidentate hydrogen bonds, where two N-H groups on the guanidinium ion interact with two acceptor atoms (e.g., the carboxylate oxygens of aspartate), create a highly stable and specific interaction that is crucial for molecular recognition and binding affinity. mit.edu In research on a related alkyl guanidinium compound (L15), the necessity of this functional group for target binding was confirmed. nih.govacs.org Molecular dynamics simulations revealed that the guanidinium group of L15 forms two critical hydrogen bonds with the amino acid residues Aspartate-162 (D162) and Glutamine-165 (Q165) within the active site of the signal peptidase SpsB, thereby strengthening its interaction with the enzyme. nih.govacs.org

Table 1: Key Interactions of the Guanidinium Group
Interaction TypeDescriptionBiological CounterpartsSignificance
Electrostatic (Ionic)Attraction between the positively charged guanidinium ion and negatively charged groups.Carboxylate groups (Asp, Glu), Phosphate groups (ATP, DNA/RNA)Strong, long-range attraction anchoring the ligand to the binding site.
Hydrogen BondingActs as a multi-dentate H-bond donor through its N-H groups.Carbonyl oxygens, Carboxylate oxygens, Phosphoryl oxygensProvides high specificity and affinity for the target protein. researchgate.net
Charge-Assisted H-BondingHydrogen bonds strengthened by the electrostatic attraction between the charged donor and acceptor.Aspartate, Glutamate residuesCreates highly stable and specific molecular recognition patterns. researchgate.net

Hydrophobic Interactions of the Fluorophenyl Ring

The 2-chloro-6-fluorophenyl ring of the compound contributes significantly to its binding affinity through hydrophobic interactions. When a drug binds to a hydrophobic cavity within a protein, water molecules are displaced from the non-polar surfaces of both the ligand and the protein, leading to a favorable increase in entropy. drugdesign.org This hydrophobic effect is a primary driving force for ligand binding.

The aromatic ring can engage in several types of non-covalent interactions within a protein's binding pocket:

Van der Waals Forces: These are weak, short-range attractions between the phenyl ring and non-polar amino acid side chains such as leucine, isoleucine, valine, and phenylalanine.

π-π Stacking: The electron-rich π-system of the phenyl ring can stack with the aromatic rings of residues like phenylalanine, tyrosine, and tryptophan. These interactions can be offset, where the rings are parallel but displaced. acs.org

Cation-π Interactions: The π-face of the aromatic ring can interact favorably with positively charged residues like lysine (B10760008) and arginine.

The presence of halogen substituents (chlorine and fluorine) on the phenyl ring further modulates these interactions. Fluorine, in particular, can be involved in favorable interactions within binding pockets, sometimes referred to as "fluorophilic" pockets. nih.gov The substitution of hydrogen with fluorine can alter the electronic properties of the aromatic ring and create specific van der Waals contacts, as seen in the binding of fluorophenylhydroxamates to histone deacetylase 6 (HDAC6), where C-F groups make multiple contacts with phenylalanine residues. nih.gov Similarly, a dichlorophenyl moiety has been shown to insert into and stabilize binding within a cryptic hydrophobic pocket. nih.gov

Table 2: Potential Hydrophobic Interactions of the 2-Chloro-6-fluorophenyl Ring
Interaction TypeDescriptionPotential Interacting ResiduesEffect on Binding
Hydrophobic EffectEntropy-driven association by displacing water from non-polar surfaces.Ala, Val, Leu, Ile, Met, Phe, Trp, ProMajor contributor to overall binding affinity. drugdesign.org
π-π StackingInteraction between aromatic rings.Phe, Tyr, TrpContributes to binding orientation and stability. acs.org
Halogen InteractionsSpecific contacts involving the chlorine and fluorine atoms.Various, including Phe, LeuCan enhance specificity and affinity in "fluorophilic" pockets. nih.gov

Elucidation of Specific Target Binding Mechanisms

Beyond general interaction profiles, the specific mechanisms by which guanidinium-containing compounds engage with their biological targets are diverse. They can act as allosteric modulators, interact with chaperone proteins, or bind to specific enzymatic active sites.

Allosteric Modulation by Guanidinium-Based Compounds (e.g., BRAF Inhibition)

Guanidinium-based compounds have been investigated as potential allosteric inhibitors of kinases, such as BRAF. nih.gov Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's activity. In the context of BRAF, inhibitors are often classified by which conformation of the regulatory αC-helix they bind to ("αC-in" for active or "αC-out" for inactive). biorxiv.orgresearchgate.net

A proposed mechanism for some guanidinium compounds is as type III allosteric inhibitors. nih.gov This model suggests that the compound does not compete directly with ATP but binds to an allosteric pocket in the active, ATP-bound state of the kinase. nih.gov The positively charged guanidinium group is hypothesized to interact favorably with the negatively charged phosphate groups of the bound ATP, stabilizing a non-productive conformation and thereby inhibiting kinase activity. nih.gov This allosteric coupling can be highly asymmetric, where the binding of one inhibitor molecule to a BRAF dimer strongly influences the conformation and activity of the entire complex, sometimes leading to a phenomenon known as paradoxical activation at sub-stoichiometric concentrations. biorxiv.orgbiorxiv.org

Table 3: Proposed Allosteric BRAF Inhibition by Guanidinium Compounds
FeatureDescriptionReference
Inhibitor ClassHypothesized Type III allosteric inhibitor. nih.gov
Binding SiteBinds to an allosteric site within the ATP-bound, active kinase. nih.gov
Role of GuanidiniumPositively charged group interacts with the negatively charged phosphates of ATP. nih.gov
MechanismStabilizes a non-productive enzyme-ATP-inhibitor complex, preventing catalysis. nih.gov

Interaction with Chaperone or Scaffolding Proteins (e.g., Sigma1 Receptor)

The Sigma-1 receptor (Sig-1R) is a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER), particularly at an interface with the mitochondria known as the mitochondria-associated ER membrane (MAM). nih.gov In its dormant state, the Sigma-1 receptor is complexed with another ER chaperone, BiP. nih.gov Upon stimulation by ligand agonists or cellular stress, the Sigma-1 receptor dissociates from BiP, allowing it to interact with and modulate the function of various client proteins, including ion channels. nih.gov

Several guanidine-based molecules are known to be ligands for sigma receptors. For example, 1,3-di-(2-tolyl)guanidine (DTG) is a well-known sigma receptor agonist that has been shown to suppress microglial activation. nih.gov This indicates that compounds containing a guanidine moiety can directly bind to and activate this chaperone protein, thereby influencing a wide range of cellular processes, including calcium signaling, ion channel activity, and cellular survival pathways. nih.govnih.gov The interaction of a guanidinium compound with the Sigma-1 receptor represents a mechanism of action that is distinct from direct enzyme inhibition, instead involving the modulation of protein folding and stability.

Table 4: Interaction with Sigma-1 Receptor Chaperone
FeatureDescriptionReference
TargetSigma-1 Receptor (Sig-1R), a ligand-operated molecular chaperone. nih.gov
LocationEndoplasmic Reticulum (ER), specifically the Mitochondria-Associated Membrane (MAM). nih.gov
Mechanism of ActionLigand binding promotes dissociation from the chaperone BiP, activating Sig-1R's chaperone function. nih.gov
Example Guanidine Ligand1,3-di-(2-tolyl)guanidine (DTG) is a known Sig-1R agonist. nih.gov

Specific Binding Site Identification (e.g., Signal Peptidase SpsB)

A powerful strategy to elucidate a compound's mechanism of action is the direct identification of its protein target. In a notable study, a focused library of alkyl guanidinium compounds was screened for antibiotic activity, leading to the identification of a hit compound, L15, with potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org

To identify the molecular target of L15, an affinity-based protein profiling approach was used. This technique led to the identification of the bacterial type I signal peptidase (SpsB) as the primary binding partner. nih.govacs.org SpsB is an essential enzyme responsible for cleaving signal peptides from secreted proteins, and its dysregulation is lethal to the bacterium. nih.govacs.org Further investigation through activity assays, molecular docking, and dynamics simulations confirmed that L15 does not inhibit but rather activates SpsB. nih.govacs.org This activation leads to the uncontrolled secretion of proteins, including autolysins, which ultimately results in cell lysis and death. nih.govacs.org The study precisely identified the binding interactions, noting that the guanidinium group of L15 forms two crucial hydrogen bonds with residues D162 and Q165 in the SpsB active site, highlighting the specificity of the interaction. nih.govacs.org

Table 5: Target Identification and Binding Site of a Guanidinium Antibiotic
ParameterFindingReference
Identified TargetSignal Peptidase IB (SpsB) in S. aureus. nih.govacs.org
Method of IdentificationAffinity-based protein profiling using a compound probe. nih.gov
Mechanism of ActionActivation of SpsB, leading to dysregulation of protein secretion and cell death. nih.govacs.org
Specific Binding InteractionsThe guanidinium group forms two hydrogen bonds with residues D162 and Q165. nih.govacs.org

Cellular and Subcellular Effects from a Mechanistic Standpoint

The guanidinium group, a key feature of this compound, is protonated at physiological pH, conferring a positive charge that dictates many of its molecular interactions. This cationic nature is central to its effects on cellular structures and signaling pathways.

Impact on Membrane Integrity and Depolarization

The primary interaction of many cationic guanidine compounds with cells occurs at the plasma membrane. The positively charged guanidinium head can engage in strong electrostatic interactions with the negatively charged components of cell membranes, such as the phosphate head groups of phospholipids. nih.gov This initial binding is a critical step that can lead to significant disruption of the membrane's structure and function.

This interaction can cause a disordering of the lipid bilayer, leading to increased membrane permeability. nih.gov Studies on related guanidine polymers have shown that this disruption can be severe enough to perforate the membrane, causing the leakage of intracellular contents and leading to a loss of membrane integrity. nih.gov This process is often accompanied by membrane depolarization, as the disruption of the lipid bilayer collapses the electrochemical gradients essential for maintaining the membrane potential. Research on guanidine compounds has demonstrated their ability to inhibit voltage-gated potassium (Kv) channels by binding within the intracellular pore, which can also contribute to altered membrane potential. nih.gov

The specific impact of the 2-chloro-6-fluorophenyl substitution on this process is not documented. However, the lipophilicity and electronic properties of these halogen substituents would likely modulate the compound's ability to approach, bind to, and insert into the lipid bilayer, potentially influencing the potency of its membrane-disrupting effects.

Influence on Protein Secretion and Cellular Stress Responses

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis, folding, and secretion. Perturbations in the ER environment can lead to an accumulation of misfolded or unfolded proteins, a condition known as ER stress. mdpi.com In response, the cell activates the unfolded protein response (UPR), a signaling cascade aimed at restoring homeostasis or, if the stress is too severe, triggering apoptosis. mdpi.com

Studies on other guanidine derivatives, such as polyhexamethylene guanidine phosphate (PHMG-p), have shown that they can localize to the ER and induce ER stress. mdpi.com This leads to the activation of the UPR and can ultimately result in ER-stress-mediated apoptosis. mdpi.com While the direct effect of guanidine compounds on the protein secretion machinery is not fully elucidated, the induction of ER stress inherently disrupts these processes, as proper protein folding is a prerequisite for secretion.

Furthermore, cellular stress responses are not limited to the ER. Some guanidine compounds have been associated with broader cellular stress, including oxidative stress. nih.gov However, research on PHMG did not find it to be an inducer of stress granules—cytoplasmic aggregates of mRNA and proteins that form in response to certain stressors. nih.govresearchgate.net This suggests that the type of cellular stress induced can be specific to the guanidine derivative .

Modulation of Intracellular Signaling Pathways (e.g., MAPK/ERK)

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of numerous cellular processes like proliferation, differentiation, survival, and apoptosis. nih.gov The Ras/Raf/MEK/ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus. nih.gov

Aberrant activation of the MAPK/ERK pathway is linked to various pathological conditions. nih.gov Some research on guanidine-containing compounds has indicated an ability to modulate this pathway. For instance, studies on chloromethylisothiazolinone (CMIT), often used in conjunction with guanidine-based biocides, have shown that its cytotoxic effects can be associated with the upregulation of the MAPK pathway, leading to apoptosis. nih.gov This suggests that certain cellular stressors can trigger this signaling cascade as part of the cell death program.

While direct evidence for this compound is absent, the potential for guanidine derivatives to induce cellular stress (as noted in 5.3.2) provides a plausible mechanism for MAPK/ERK pathway activation. Cellular insults, including membrane damage and ER stress, are well-known triggers for MAPK signaling as the cell attempts to mount a response to the damage. nih.gov Therefore, it is conceivable that this compound could indirectly influence the MAPK/ERK pathway as a consequence of its primary cellular interactions.

Interactive Data Table: General Effects of Guanidine Derivatives

Cellular Effect Observed Mechanism in Related Guanidine Compounds Key Molecular Interaction Potential Consequence
Membrane Disruption Interaction with anionic phospholipid head groups, leading to perforation and increased permeability. nih.govElectrostatic AttractionLeakage of intracellular components, cell lysis.
Membrane Depolarization Collapse of electrochemical gradients due to membrane leakage; potential inhibition of ion channels. nih.govIon Gradient DisruptionLoss of cellular function, apoptosis signaling.
Cellular Stress Accumulation of misfolded proteins in the Endoplasmic Reticulum (ER). mdpi.comPerturbation of ER HomeostasisActivation of the Unfolded Protein Response (UPR), apoptosis. mdpi.com
Signaling Modulation Upregulation of MAPK pathways in response to cellular damage. nih.govStress-induced Kinase ActivationRegulation of apoptosis and cell survival programs.

Structure Activity Relationships Sar from a Mechanistic and Design Perspective

Role of the Guanidine (B92328) Core in Modulating Molecular Interactions

The guanidine group is a key functional moiety that plays a pivotal role in the biological activity of many compounds due to its unique electronic and structural properties. In 1-(2-chloro-6-fluorophenyl)guanidine, this core is fundamental to its molecular interactions.

The guanidine group is a nitrogen-rich functional group that can engage in a variety of non-covalent interactions, which are crucial for molecular recognition. nih.gov Its ability to form hydrogen bonds, engage in charge pairing, and participate in cation-π interactions with anionic groups like carboxylates and phosphates makes it a significant contributor to binding specificity. nih.gov The planar and symmetrical nature of the protonated guanidinium (B1211019) ion allows for efficient resonance stabilization of the positive charge, which is delocalized over the three nitrogen atoms. wikipedia.org This delocalization enhances its ability to act as a multi-dentate hydrogen bond donor, forming specific and stable interactions with target macromolecules. nih.gov

At physiological pH, the guanidine group exists predominantly in its protonated form, as the guanidinium cation. wikipedia.org This protonated state is crucial for its function, as the positive charge is essential for electrostatic interactions with negatively charged residues or moieties on a biological target. The pKaH of guanidinium is approximately 13.6, indicating that it is a very strong base and remains protonated under most physiological conditions. wikipedia.org This persistent positive charge ensures that the electrostatic contributions to binding are maintained. The chaotropic properties of guanidinium salts, such as guanidinium chloride, highlight their ability to disrupt non-covalent interactions like hydrogen bonds and hydrophobic interactions within macromolecules, further underscoring the significance of the guanidinium group's charge and interaction potential. wikipedia.orgstackexchange.comqinmuchem.com

Impact of the Halogenated Phenyl Moiety on Molecular Recognition

The 2-chloro-6-fluorophenyl group attached to the guanidine core significantly influences the compound's binding affinity and selectivity through a combination of steric, electronic, and hydrophobic effects.

The placement of chlorine and fluorine atoms at the ortho positions of the phenyl ring introduces specific steric and electronic features. Halogen atoms, particularly chlorine and bromine, can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms. researchgate.net Both fluorine and chlorine are electron-withdrawing groups, which can alter the electron density distribution of the phenyl ring, influencing its ability to participate in π-π stacking or cation-π interactions. researchgate.netnih.gov The van der Waals radii of chlorine and fluorine also impose steric constraints that can dictate the orientation of the phenyl ring within a binding pocket, potentially enhancing binding affinity by promoting a more favorable conformation. The presence of these halogens can modulate the hydrophobic character of the phenyl ring, which is a key factor in molecular recognition. nih.gov

The phenyl ring itself provides a significant hydrophobic surface that can interact with nonpolar regions of a binding site. researchgate.netnih.gov Halogenation of the phenyl ring generally increases its hydrophobicity, which can lead to enhanced binding affinity due to more favorable hydrophobic interactions. researchgate.netnih.govnih.gov The degree of hydrophobicity can be fine-tuned by the type and number of halogen substituents. These hydrophobic interactions are often a driving force in the initial association of a ligand with its target, followed by the formation of more specific interactions like hydrogen bonds and salt bridges.

Influence of Substituents and Structural Modifications on Interaction Potency

The potency of guanidine derivatives can be significantly altered by introducing various substituents and making structural modifications to either the guanidine core or the phenyl ring.

Systematic modifications of related guanidine-containing compounds have demonstrated that even small changes can lead to substantial differences in biological activity. For instance, in a series of N-aryl-N'-methylguanidines, the nature and position of substituents on the aryl ring had a profound impact on their affinity for the NMDA receptor. researchgate.net Similarly, modifications to the linker between a central core and a guanidine moiety in histamine H3 receptor antagonists resulted in a significant shift in activity towards muscarinic receptors. nih.gov

The following interactive table summarizes the general effects of different types of substituents on the interaction potency of phenylguanidine derivatives, based on established SAR principles.

Modification Type Substituent Example General Effect on Potency Underlying Mechanism
Aryl Ring Substitution Electron-donating groups (e.g., -CH3, -OCH3)Can increase or decrease potency depending on the target.Alters the electron density of the phenyl ring, affecting cation-π and π-π interactions. researchgate.net
Electron-withdrawing groups (e.g., -CF3, -NO2)Often increases potency.Enhances the acidity of N-H protons on the guanidine and can participate in specific interactions. researchgate.net
Halogens (e.g., -Cl, -Br, -I)Generally increases potency.Increases hydrophobicity and can participate in halogen bonding. researchgate.net
Guanidine Substitution N-alkylation (e.g., N-methyl)Can increase or decrease potency.Alters the steric profile and hydrogen bonding capacity of the guanidine group. nih.govcuny.edu
Linker Modification Change in linker length or rigidityCan significantly alter potency and selectivity.Affects the conformational flexibility and the relative orientation of the key binding moieties. nih.gov

Analysis of Lipophilic, Polar, and Steric Fields in SAR Models

The biological activity of this compound and its analogs is significantly influenced by the lipophilic, polar, and steric fields generated by its molecular structure. These fields determine how the molecule interacts with its biological target.

Polar Fields: The guanidine moiety is a strong polar and basic group due to the presence of three nitrogen atoms. It is protonated at physiological pH, forming a guanidinium cation. This positive charge allows for strong ionic interactions and hydrogen bonding with negatively charged residues (e.g., aspartate, glutamate) or hydrogen bond acceptors in a biological target. The nitrogen atoms of the guanidine group can act as hydrogen bond donors, a key feature in many pharmacophore models.

Steric Fields: The ortho-substitution pattern of the chlorine and fluorine atoms on the phenyl ring creates significant steric hindrance. This steric bulk can influence the preferred conformation of the molecule, particularly the rotation of the phenyl ring relative to the guanidine group. This conformational preference can be critical for fitting into a specific binding site. The steric properties of substituents on phenyl rings are a key consideration in quantitative structure-activity relationship (QSAR) studies acs.organalis.com.my.

A hypothetical SAR model for a series of analogs of this compound might look like the following interactive table, illustrating how modifications to these fields could impact activity.

CompoundR1R2R3Predicted Lipophilicity (LogP)Predicted Polarity (PSA)Predicted Steric HindrancePredicted Activity
This compound ClFH2.565.2HighBaseline
Analog AHFH2.165.2MediumDecreased
Analog BClHH2.665.2MediumDecreased
Analog CBrFH2.765.2Very HighVariable
Analog DClFCH32.865.2HighIncreased

Note: The data in this table is hypothetical and for illustrative purposes.

Rational Design Based on Identified Pharmacophore Features

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for biological activity rsc.org. For a molecule like this compound, a pharmacophore model would likely include:

Aromatic Ring Feature: The 2-chloro-6-fluorophenyl ring serves as a hydrophobic core that can engage in π-π stacking or hydrophobic interactions with the target.

Hydrogen Bond Donors: The nitrogen atoms of the guanidine group are potent hydrogen bond donors.

Positive Ionizable Feature: The basic guanidine group is protonated at physiological pH, providing a positive charge for electrostatic interactions.

Halogen Bond Acceptors/Donors: The chlorine and fluorine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

The rational design of novel compounds would involve modifying the scaffold of this compound to optimize these pharmacophoric features. For example, in the discovery of potent microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, a similar 2-((2-chloro-6-fluorophenyl)amino) moiety was incorporated into a larger heterocyclic system, highlighting the importance of this substituted phenylamino group for activity nih.gov.

A hypothetical design strategy based on pharmacophore features could involve the following modifications:

ModificationRationaleExpected Outcome
Replace guanidine with bioisosteres (e.g., amidine, aminoimidazole)Modulate basicity and hydrogen bonding capacity.Altered binding affinity and selectivity.
Vary halogen substitution pattern (e.g., move to meta or para positions)Change steric and electronic properties of the phenyl ring.Modified conformational preference and interaction with the target.
Introduce substituents on the phenyl ringExplore additional binding pockets and enhance lipophilicity or polarity.Improved potency and pharmacokinetic properties.

Derivation of Structure-Activity Information for Rational Compound Design

The derivation of SAR information is a cyclical process involving the design, synthesis, and biological testing of new compounds. For the rational design of analogs of this compound, this process would be guided by the initial SAR hypotheses.

The initial step involves creating a library of analogs with systematic variations. For example, one could synthesize a series of compounds where the chloro and fluoro groups are moved to different positions on the phenyl ring, or where they are replaced by other halogens or small alkyl groups. Another series could explore different substitution patterns on the guanidine moiety.

Once synthesized, these compounds would be tested in relevant biological assays to determine their activity (e.g., IC50 or Ki values). This data would then be used to build a QSAR model. A QSAR model is a mathematical relationship between the chemical structure and the biological activity of a series of compounds acs.organalis.com.my. The model can help to quantify the contributions of different physicochemical properties (e.g., lipophilicity, electronics, sterics) to the observed activity.

For example, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. This information provides direct guidance for the design of new, more potent, and selective compounds. The development of novel HMG-CoA reductase inhibitors has been guided by such predictive modeling acs.orgnih.gov.

The insights gained from the SAR and QSAR studies would then be used to design a second generation of compounds with predicted improved properties. This iterative process of design, synthesis, and testing is the cornerstone of modern rational drug design.

Future Directions in Academic Research of 1 2 Chloro 6 Fluorophenyl Guanidine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current synthetic strategies for substituted guanidines often involve multi-step processes that may employ harsh reagents and require tedious purification procedures. researchgate.net A promising avenue for future research lies in the development of one-pot, multicomponent reactions that can streamline the synthesis of 1-(2-Chloro-6-fluorophenyl)guanidine and its analogs. researchgate.net Such approaches not only enhance efficiency but also contribute to a more sustainable synthetic practice.

Furthermore, the exploration of novel catalytic systems, including biocatalysis and photocatalysis, could offer milder and more selective routes to the target compound. mdpi.comrsc.org For instance, the use of immobilized enzymes could provide a highly specific and recyclable catalytic system, thereby reducing the environmental impact of the synthesis. A comparative analysis of potential synthetic routes is presented in Table 1.

Synthetic Approach Potential Advantages Areas for Investigation
Multicomponent ReactionsHigh efficiency, reduced waste, operational simplicityOptimization of reaction conditions, exploration of diverse starting materials
BiocatalysisHigh selectivity, mild reaction conditions, sustainabilityIdentification of suitable enzymes, enzyme immobilization techniques
Flow ChemistryEnhanced safety, precise control over reaction parameters, scalabilityReactor design, integration with in-line purification

Advanced Computational Studies for Predictive Modeling and De Novo Design

Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering the ability to predict molecular properties, elucidate reaction mechanisms, and guide the design of novel compounds. For this compound, advanced computational studies can provide invaluable insights into its structure-activity relationships (SAR) and guide the rational design of new derivatives with improved biological profiles. nih.gov

Molecular docking studies can be employed to predict the binding modes of this compound with various biological targets, helping to identify potential protein-ligand interactions. nih.govresearchgate.net Quantum mechanics (QM) and molecular mechanics (MM) calculations can be utilized to determine the conformational preferences of the molecule and to calculate key physicochemical properties. nih.gov

Furthermore, the application of artificial intelligence (AI) and machine learning (ML) algorithms can facilitate the de novo design of novel guanidine (B92328) derivatives with desired properties. By training these models on large datasets of known guanidine compounds and their biological activities, it is possible to generate new molecular structures with a high probability of exhibiting the desired therapeutic effects.

Computational Method Application in this compound Research Expected Outcomes
Molecular DockingPrediction of binding modes with biological targets.Identification of key protein-ligand interactions, guidance for rational drug design.
Quantum Mechanics (QM)Calculation of electronic properties and reaction mechanisms.Understanding of molecular reactivity and stability.
Molecular Dynamics (MD)Simulation of molecular motion and conformational changes.Insights into the dynamic behavior of the molecule in a biological environment.
Machine Learning (ML)De novo design of novel derivatives with desired properties.Generation of new lead compounds with improved therapeutic potential.

In-depth Mechanistic Dissection of Unconventional Molecular Interactions

The biological activity of a molecule is intrinsically linked to its ability to interact with specific biological targets. The guanidinium (B1211019) group, which is protonated at physiological pH, is known to participate in a variety of molecular interactions, including hydrogen bonding and electrostatic interactions. nih.govdrugbank.com The presence of halogen atoms (chlorine and fluorine) in this compound introduces the potential for unconventional non-covalent interactions, such as halogen bonding and halogen-pi interactions.

Future research should focus on the in-depth mechanistic dissection of these unconventional molecular interactions. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can be employed to visualize the binding of this compound to its biological targets at an atomic level. Spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide further insights into the nature of these interactions in solution. nih.gov

A thorough understanding of the molecular interactions of this compound is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogs.

Exploration of New Chemical Space through Rational Derivatization

The structural scaffold of this compound offers multiple sites for chemical modification, providing a rich platform for the exploration of new chemical space. Rational derivatization strategies can be employed to systematically modify the structure of the parent compound and to investigate the effects of these modifications on its biological activity. nih.govnih.gov

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing valuable information on how different structural features contribute to the biological activity of a molecule. frontiersin.orgresearchgate.net By synthesizing a library of derivatives of this compound with systematic variations in the substitution pattern of the phenyl ring and the guanidine moiety, it is possible to build a comprehensive SAR model. This model can then be used to guide the design of new compounds with optimized properties.

The synthesis of focused libraries of compounds around the this compound scaffold can be facilitated by high-throughput synthesis and purification technologies. These libraries can then be screened against a panel of biological targets to identify new lead compounds for drug discovery programs.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study biological systems in a holistic manner. nih.govnih.gov The integration of multi-omics data can provide a comprehensive understanding of the cellular and physiological effects of this compound, moving beyond the traditional one-target, one-drug paradigm.

By treating cells or animal models with this compound and analyzing the resulting changes in the transcriptome, proteome, and metabolome, it is possible to identify the signaling pathways and biological processes that are modulated by the compound. This systems biology approach can help to elucidate the mechanism of action of this compound and to identify potential biomarkers for its therapeutic efficacy. semanticscholar.orgopenbioinformaticsjournal.com

Furthermore, the integration of multi-omics data with computational modeling can facilitate the construction of predictive models of drug response. These models can be used to identify patient populations that are most likely to benefit from treatment with this compound, paving the way for a more personalized approach to medicine.

Omics Technology Information Gained Application to this compound Research
TranscriptomicsGene expression profilingIdentification of genes and pathways modulated by the compound
ProteomicsProtein expression and post-translational modificationsUnderstanding the impact on cellular protein networks
MetabolomicsSmall molecule metabolite profilingElucidation of metabolic pathways affected by the compound
GenomicsDNA sequence variationsIdentification of genetic factors influencing drug response

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(2-Chloro-6-fluorophenyl)guanidine, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves coupling 2-chloro-6-fluoroaniline with cyanamide or its derivatives under acidic conditions. Transition metal catalysts (e.g., palladium) may enhance regioselectivity. Purification requires column chromatography followed by recrystallization. Purity validation should employ HPLC (≥95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers characterize the electronic and steric properties of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Computational tools like DFT (Density Functional Theory) calculate electron distribution and HOMO-LUMO gaps. Experimentally, X-ray crystallography resolves bond angles and torsion effects, while IR spectroscopy identifies hydrogen-bonding motifs critical for target interactions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for guanidine derivatives like this compound?

  • Methodological Answer : Discrepancies in cytotoxicity or antimicrobial efficacy may stem from assay conditions (e.g., pH, solvent polarity). Replicate studies under standardized protocols (e.g., CLSI guidelines for MIC assays) and validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity). Cross-reference with structurally analogous compounds (e.g., N-phenyl-guanidine hydrochloride) to isolate substituent-specific effects .

Q. How does the chloro-fluoro substitution pattern influence the compound’s interaction with DNA or enzymes in mechanistic studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses to DNA helicases or polymerases. Fluorescence quenching assays quantify DNA intercalation, while surface plasmon resonance (SPR) measures kinetic binding parameters (Ka/Kd). Compare with non-halogenated analogs to assess halogen-bonding contributions .

Q. What methodologies assess the metabolic stability of this compound in biological systems?

  • Methodological Answer : Use liver microsomal assays (e.g., human CYP450 isoforms) to track degradation rates via LC-MS. For in vivo stability, employ radiolabeled (¹⁴C) compound in murine models and analyze plasma/tissue samples at timed intervals. Contrast with guanidine-degrading enzyme studies (e.g., Synechococcus Sll1077) to identify detoxification pathways .

Q. How can researchers optimize the pharmacological profile of this compound while minimizing off-target effects?

  • Methodological Answer : Conduct SAR by modifying substituents (e.g., meta/para positions) and test in parallel with toxicity screens (e.g., Ames test for mutagenicity). Use proteome-wide affinity profiling (DARTS, CETSA) to identify off-target binding. Co-crystallization with target proteins (e.g., kinases) guides rational design of selective analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.